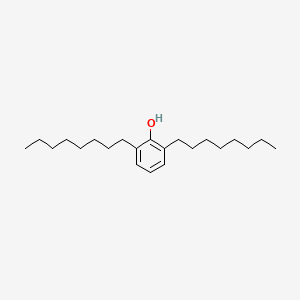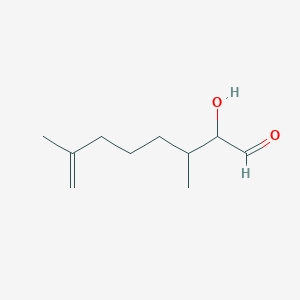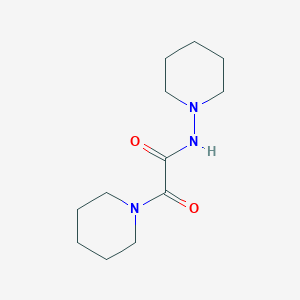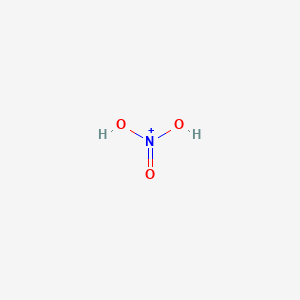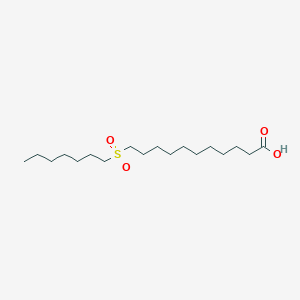![molecular formula C10H13FN2 B14737724 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine CAS No. 5757-96-0](/img/structure/B14737724.png)
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine is an organic compound with the molecular formula C10H13FN2 It is a derivative of hydrazine, characterized by the presence of a fluorophenyl group and a dimethylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine typically involves the condensation of 4-fluoroacetophenone with 1,1-dimethylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic receptors, while the hydrazine moiety can form reactive intermediates that participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound of interest in pharmacological research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(4-Fluorophenyl)ethylidene]hydrazinecarbothioamide
- N’-(1-(4-Fluorophenyl)ethylidene)-2-thiophenecarbohydrazide
Comparison
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine is unique due to the presence of the dimethylhydrazine moiety, which imparts distinct chemical properties compared to other similar compounds
Propiedades
Número CAS |
5757-96-0 |
|---|---|
Fórmula molecular |
C10H13FN2 |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
N-[1-(4-fluorophenyl)ethylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C10H13FN2/c1-8(12-13(2)3)9-4-6-10(11)7-5-9/h4-7H,1-3H3 |
Clave InChI |
OARPCZQIXBAAAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(C)C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
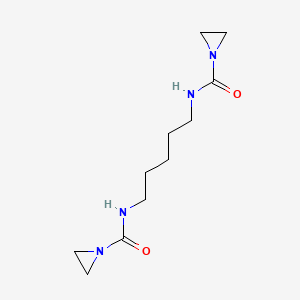
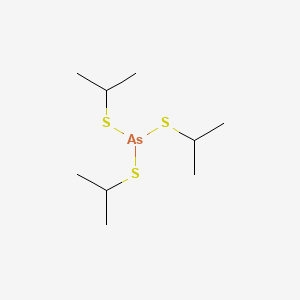

![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
